molecular formula C9H9NO B12747463 3-Methyl-2-indolinone, (R)- CAS No. 1232139-09-1

3-Methyl-2-indolinone, (R)-

Cat. No.: B12747463
CAS No.: 1232139-09-1
M. Wt: 147.17 g/mol
InChI Key: BBZCPUCZKLTAJQ-ZCFIWIBFSA-N
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Description

3-Methyl-2-indolinone, ®- is a chiral compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-indolinone, ®- typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . Another method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide .

Industrial Production Methods

Industrial production methods for 3-Methyl-2-indolinone, ®- are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-indolinone, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-indolinone, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the synthesis of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-indolinone, ®- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-phenylindole
  • 3-Methyl-2-methylindole
  • 3-Methyl-2-nitroindole

Uniqueness

3-Methyl-2-indolinone, ®- is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds .

Properties

CAS No.

1232139-09-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(3R)-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m1/s1

InChI Key

BBZCPUCZKLTAJQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2NC1=O

Canonical SMILES

CC1C2=CC=CC=C2NC1=O

Origin of Product

United States

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